molecular formula C12H25NO3 B15081010 N-[2-(2-hydroxyethoxy)ethyl]octanamide CAS No. 112667-80-8

N-[2-(2-hydroxyethoxy)ethyl]octanamide

Cat. No.: B15081010
CAS No.: 112667-80-8
M. Wt: 231.33 g/mol
InChI Key: WHBJFTISWQWJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Hydroxyethoxy)ethyl]octanamide is a synthetic amide derivative characterized by an octanoyl chain linked to a 2-(2-hydroxyethoxy)ethylamine moiety.

Key physicochemical properties inferred from structural analogs include:

  • Molecular weight: Estimated ~230–250 g/mol (based on similar compounds in and ).
  • Solubility: Likely polar solvent-soluble due to the hydroxyethoxy group, contrasting with longer-chain derivatives (e.g., ).
  • Stability: Susceptible to hydrolysis at the amide bond under acidic or basic conditions, typical of carboxamides.

Properties

CAS No.

112667-80-8

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]octanamide

InChI

InChI=1S/C12H25NO3/c1-2-3-4-5-6-7-12(15)13-8-10-16-11-9-14/h14H,2-11H2,1H3,(H,13,15)

InChI Key

WHBJFTISWQWJRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCOCCO

Origin of Product

United States

Preparation Methods

Catalytic Amination of Diethylene Glycol

Reaction Scheme :
$$
\text{HOCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OH} + \text{NH}3 \xrightarrow{\text{Catalyst}} \text{HOCH}2\text{CH}2\text{OCH}2\text{CH}2\text{NH}2 + \text{H}_2\text{O}
$$

Procedure :

  • Catalyst : Raney nickel or copper chromite (5–10 wt% loading).
  • Conditions :
    • Temperature: 200–250°C
    • Pressure: 10–15 bar (autoclave)
    • Ammonia-to-glycol molar ratio: 3:1
  • Yield : ~65% after purification via acid-base extraction.

Mechanistic Insights :
The reaction proceeds via dehydrogenation of diethylene glycol to form an aldehyde intermediate, which undergoes reductive amination with ammonia. Catalyst selection critically influences cyclization byproducts (e.g., morpholine derivatives), necessitating optimized residence times.

Amide Coupling: Synthesis of this compound

The final step involves acylating 2-(2-hydroxyethoxy)ethylamine with octanoyl chloride under Schotten-Baumann conditions.

Schotten-Baumann Acylation

Reaction Scheme :
$$
\text{C}7\text{H}{15}\text{COCl} + \text{H}2\text{NCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OH} \xrightarrow{\text{Base}} \text{C}7\text{H}{15}\text{CONHCH}2\text{CH}2\text{OCH}2\text{CH}_2\text{OH} + \text{HCl}
$$

Procedure :

  • Reactants :
    • Octanoyl chloride (1.2 equiv) in anhydrous dichloromethane.
    • 2-(2-Hydroxyethoxy)ethylamine (1.0 equiv) dissolved in ice-cold 10% NaOH.
  • Conditions :
    • Temperature: 0–5°C (prevents hydrolysis of acyl chloride).
    • Stirring: 2–4 hours under N₂ atmosphere.
  • Workup :
    • Acidification to pH 2–3 with HCl.
    • Extraction with ethyl acetate, followed by drying (Na₂SO₄) and solvent evaporation.
  • Yield : 70–85% after recrystallization from hexane/ethyl acetate.

Optimization Parameters :

Parameter Optimal Range Impact on Yield
Base Strength 10% NaOH Neutralizes HCl
Solvent Polarity Dichloromethane Enhances miscibility
Reaction Temperature 0–5°C Minimizes hydrolysis

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

For lab-scale synthesis, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) facilitate amide bond formation under milder conditions:

  • Reactants : Octanoic acid (1.0 equiv), 2-(2-hydroxyethoxy)ethylamine (1.1 equiv), DCC (1.2 equiv).
  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature.
  • Yield : 75–80% after column chromatography.

Enzymatic Catalysis

Lipase-based catalysis (e.g., Candida antarctica Lipase B) offers an eco-friendly alternative:

  • Conditions : Solvent-free, 40°C, 24 hours.
  • Conversion : ~60% (limited by enzyme stability).

Analytical Characterization

Purity Assessment :

  • HPLC : C18 column, acetonitrile/water (70:30), retention time 8.2 min.
  • ¹H NMR (CDCl₃): δ 0.88 (t, 3H, CH₃), 1.26 (m, 10H, CH₂), 2.18 (t, 2H, COCH₂), 3.45–3.70 (m, 8H, OCH₂ and NHCH₂).

Challenges in Purification :

  • Hydrophilic-lipophilic balance (HLB) complicates crystallization.
  • Silica gel chromatography (ethyl acetate:methanol, 9:1) effectively removes unreacted amine.

Industrial-Scale Considerations

Catalyst Recycling :

  • Piperazine dihydrochloride (byproduct in related syntheses) is recovered via filtration and reused, reducing waste.

Solvent Selection :

Solvent Boiling Point (°C) Suitability
Dichloromethane 40 High
Ethanol 78 Moderate
Toluene 110 Low

Chemical Reactions Analysis

Types of Reactions: N-[2-(2-hydroxyethoxy)ethyl]octanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry: N-[2-(2-hydroxyethoxy)ethyl]octanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in organic synthesis .

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its amide group and hydroxyethoxyethyl moiety make it a versatile scaffold for designing molecules with potential biological activity .

Medicine: It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, such as surfactants and emulsifiers. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds .

Mechanism of Action

The mechanism of action of N-[2-(2-hydroxyethoxy)ethyl]octanamide depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The hydroxyethoxyethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity . Additionally, the amide group can participate in various interactions, such as hydrogen bonding and van der Waals forces, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-[(2-Hydroxyethyl)amino]ethyl]octanamide

Structural Differences: Replaces the ether oxygen in the target compound with an amino group (-NH-), forming a hydroxyethylaminoethyl side chain . Properties:

  • Molecular formula: C₁₂H₂₆N₂O₂ (vs. C₁₂H₂₅NO₃ for the target).
  • Molecular weight: 230.352 g/mol (monoisotopic mass: 230.199) .
  • Polarity: Increased basicity due to the amino group, enhancing water solubility at physiological pH.
  • Applications: Potential as a biodegradable surfactant or in pH-responsive drug formulations.

N-[2-(Diethylamino)ethyl]-2-phenylacetamide

Structural Differences: Features a diethylaminoethyl group and a phenylacetamide backbone instead of the hydroxyethoxyethyl-octanamide structure . Properties:

  • Molecular formula : C₁₄H₂₂N₂O.
  • Molecular weight : 242.34 g/mol (higher due to aromatic substitution).
  • Lipophilicity : Increased due to the phenyl group, favoring membrane penetration.
  • Bioactivity: Likely targets neurological or antimicrobial pathways, as seen in related diethylaminoethyl amides .

N-[2-[N-Ethyl-N-(9-hydroxynonyl)amino]ethyl]octanamide

Structural Differences: Incorporates a branched 9-hydroxynonyl chain on the ethylamino group, significantly elongating the hydrophobic region . Properties:

  • Molecular formula : C₂₁H₄₄N₂O₂.
  • Molecular weight : 356.586 g/mol.
  • Solubility : Reduced water solubility compared to the target compound due to the extended alkyl chain.
  • Applications: Potential use in lipid nanoparticles or long-acting drug formulations.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties
N-[2-(2-Hydroxyethoxy)ethyl]octanamide C₁₂H₂₅NO₃ ~245 (estimated) Ether, amide, hydroxyl Amphiphilic, moderate solubility
N-[2-[(2-Hydroxyethyl)amino]ethyl]octanamide C₁₂H₂₆N₂O₂ 230.352 Amino, hydroxyl, amide Basic, pH-responsive
N-[2-(Diethylamino)ethyl]-2-phenylacetamide C₁₄H₂₂N₂O 242.34 Diethylamino, phenyl, amide Lipophilic, membrane-permeable
N-[2-[N-Ethyl-N-(9-hydroxynonyl)amino]ethyl]octanamide C₂₁H₄₄N₂O₂ 356.586 Branched alkyl, hydroxyl, amide Hydrophobic, slow degradation

Biological Activity

N-[2-(2-hydroxyethoxy)ethyl]octanamide, with the molecular formula C12H25NO3, is an amide compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.

The synthesis of this compound typically involves the reaction of octanoyl chloride with 2-(2-hydroxyethoxy)ethylamine in the presence of a base such as triethylamine. This method allows for the formation of the desired product while neutralizing hydrochloric acid produced during the reaction. The compound exhibits a unique structure that contributes to its biological activity, particularly due to its amide group and hydroxyethoxyethyl moiety, which enhance its solubility and reactivity in biological systems.

PropertyValue
CAS No.112667-80-8
Molecular Weight231.33 g/mol
IUPAC NameThis compound
InChI KeyWHBJFTISWQWJRC-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds, making it a valuable scaffold in medicinal chemistry.

  • Enzyme Interaction : The compound may act by forming hydrogen bonds with target enzymes, thereby increasing binding affinity and specificity.
  • Anti-inflammatory Properties : Preliminary studies suggest that derivatives of similar compounds exhibit anti-inflammatory effects, potentially making this compound a candidate for further investigation in inflammatory disease models .
  • Pharmaceutical Applications : Its structure allows for the design of bioactive molecules targeting specific pathways in disease processes.

Case Studies

  • Anti-inflammatory Activity : A study involving derivatives similar to this compound demonstrated significant reductions in pro-inflammatory markers when tested on RAW264.7 cells stimulated with lipopolysaccharide (LPS). The findings indicated a dose-dependent inhibition of nitric oxide production, suggesting potential therapeutic applications against inflammation .
  • Toxicological Assessments : Various assessments have been conducted to evaluate the safety profile of this compound. Results indicate low toxicity levels at therapeutic concentrations, making it suitable for further development as a pharmaceutical agent .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
N-[2-(2-hydroxyethoxy)ethyl]decanamideLonger alkyl chainSimilar mechanisms as octanamide
N-[2-(2-hydroxyethoxy)ethyl]hexanamideShorter alkyl chainPotentially reduced activity
N-[2-(2-hydroxyethoxy)ethyl]butanamideEven shorter alkyl chainLimited applicability

The octanamide variant exhibits a balanced hydrophobicity and hydrophilicity due to its specific alkyl chain length, which is crucial for its biological interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.